Regioisomeric Identity Differentiates Biological Activity Profile from AKR1B10‑Active Isomer 8g
The most closely related biologically characterized compound is N‑(3,4‑dimethoxyphenyl)‑2‑(phenylimino)‑2H‑chromene‑3‑carboxamide (8g), which demonstrated potent inhibitory activity against MOLT‑4 and SK‑OV‑3 cancer cell lines [1]. This isomer places the 3,4‑dimethoxyphenyl group on the carboxamide nitrogen. The target compound (CAS 1327194‑68‑2) instead bears the 3,4‑dimethoxyphenyl group on the imino nitrogen, creating a distinct hydrogen‑bond donor/acceptor topography. Molecular docking of 8g into AKR1B10 identified critical interactions with Val301 and Leu302 [1]; the swapped substituent pattern in CAS 1327194‑68‑2 is predicted to engage alternative residues, potentially conferring a different selectivity profile across the AKR superfamily.
| Evidence Dimension | Substituent position and predicted target engagement |
|---|---|
| Target Compound Data | 3,4‑Dimethoxyphenyl on imino nitrogen; N‑phenyl on carboxamide; no reported AKR1B10 IC₅₀ |
| Comparator Or Baseline | N‑(3,4‑dimethoxyphenyl)‑2‑(phenylimino)‑2H‑chromene‑3‑carboxamide (8g): 3,4‑dimethoxyphenyl on carboxamide nitrogen; active against MOLT‑4 and SK‑OV‑3 (IC₅₀ not publicly disclosed); docking: H‑bonds with Val301, Leu302 |
| Quantified Difference | Regioisomeric swap of 3,4‑dimethoxyphenyl from carboxamide to imino position; predicted altered AKR1B10 docking pose |
| Conditions | Cytotoxicity assay: MOLT‑4 (human T‑lymphoblast) and SK‑OV‑3 (human ovarian carcinoma) cell lines [1] |
Why This Matters
Procuring the correct regioisomer is essential for SAR campaigns targeting AKR1B10‑selective inhibitors; using the incorrect isomer would yield misleading structure‑activity conclusions.
- [1] Edraki, N. et al. 2‑Imino 2H‑chromene and 2‑(phenylimino) 2H‑chromene 3‑aryl carboxamide derivatives as novel cytotoxic agents: synthesis, biological assay, and molecular docking study. J. Iran. Chem. Soc. 13, 2163–2171 (2016). DOI: 10.1007/s13738-016-0934-7. View Source
